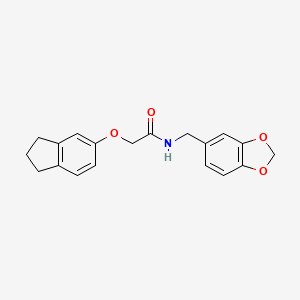
N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system, cardiovascular, and immune systems. DPCPX has been extensively studied for its pharmacological and physiological effects, as well as its potential therapeutic applications.
作用机制
N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor and preventing the binding of adenosine. Adenosine is an endogenous ligand that activates the receptor, leading to a cascade of downstream signaling events. By blocking the activation of the receptor, N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can modulate the physiological and pharmacological effects of adenosine.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to modulate various physiological and biochemical processes, including neurotransmission, cardiovascular function, and immune responses. It has been shown to increase the release of dopamine and acetylcholine in the brain, leading to improved cognitive function and memory. N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to decrease heart rate and blood pressure, making it a potential therapeutic agent for cardiovascular diseases. In addition, N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to modulate immune responses, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages as a research tool, including its potency and selectivity for the adenosine A1 receptor. It is also well-characterized and widely available, making it a convenient tool for researchers. However, N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions. Researchers should take these limitations into account when designing experiments using N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
未来方向
There are several future directions for research on N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to investigate its therapeutic potential for various diseases, such as cardiovascular diseases and inflammatory diseases. Another direction is to investigate the mechanisms of action of other drugs that target the adenosine A1 receptor, such as caffeine and theophylline. Finally, further studies are needed to better understand the physiological and biochemical effects of N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, as well as its potential side effects and limitations as a research tool.
合成方法
N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenylacetonitrile with 4-ethylbenzaldehyde to form an intermediate, which is then converted to the final product through a series of reactions. The synthesis of N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been optimized to improve yield and purity, and it is now a well-established method in the field of organic chemistry.
科学研究应用
N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been widely used in scientific research to investigate the role of adenosine A1 receptor in various physiological and pathological processes. It has been shown to modulate neurotransmission, cardiovascular function, and immune responses. N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been used to study the mechanisms of action of other drugs that target the adenosine A1 receptor, such as caffeine and theophylline.
属性
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2/c1-2-12-3-6-15(7-4-12)23-11-13(9-18(23)24)19(25)22-17-8-5-14(20)10-16(17)21/h3-8,10,13H,2,9,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJCPFLFGSPYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4889838.png)
![4-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione](/img/structure/B4889843.png)
![5-(4-iodophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4889849.png)

![4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4889866.png)






![6-{[2-(4-butylphenyl)-2-oxoethyl]thio}-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4889921.png)
